6-Bromo-1-methylquinolin-2(1H)-one falls under the category of quinolinones, which are a subclass of quinolines. These compounds are characterized by a fused benzene and pyridine ring structure, with functional groups that can significantly influence their chemical behavior and biological activity.
The synthesis of 6-Bromo-1-methylquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. Common synthetic methods include:
The molecular structure of 6-Bromo-1-methylquinolin-2(1H)-one can be characterized by its distinctive features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds. For instance, ^1H NMR spectra reveal characteristic shifts corresponding to protons on aromatic rings and aliphatic groups .
6-Bromo-1-methylquinolin-2(1H)-one is involved in several chemical reactions:
The mechanism of action for 6-Bromo-1-methylquinolin-2(1H)-one primarily involves its interaction with biological targets at the molecular level:
Studies have demonstrated that similar quinolone derivatives can inhibit bacterial growth by targeting topoisomerases or other essential enzymes involved in nucleic acid metabolism .
Characterization techniques provide valuable data:
6-Bromo-1-methylquinolin-2(1H)-one has several significant applications:
Quinolin-2(1H)-one derivatives represent a privileged scaffold in heterocyclic chemistry, characterized by a fused bicyclic system comprising a benzene ring annulated to a 2-pyridone ring. The core structure exhibits keto-enol tautomerism, with the lactam (keto) form typically dominating, conferring enhanced stability and distinct electronic properties. N-Alkylation at the N1 position, as exemplified by 6-Bromo-1-methylquinolin-2(1H)-one (C₁₀H₈BrNO), modifies electron distribution across the ring system and enhances lipophilicity—critical for pharmacological activity and synthetic manipulation [2] [6]. This methylation sterically blocks N1 reactivity, directing electrophiles and organometallic reagents toward C3, C5, or C8 positions. The planar quinolinone framework facilitates π-stacking interactions in biological targets, while the carbonyl group serves as a hydrogen-bond acceptor, enabling selective binding to enzymes or receptors implicated in anticancer and antimicrobial pathways [5] [6].
Table 1: Key Quinolin-2(1H)-one Derivatives from Literature
Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) |
---|---|---|---|
6-Bromo-1-methylquinolin-2(1H)-one | C₁₀H₈BrNO | 21816162 (CID) | 238.08 |
6-Bromoquinolin-2(1H)-one | C₉H₆BrNO | 12378943 (CID) | 224.06 |
3-Bromo-1-methylquinolin-2(1H)-one | C₁₀H₈BrNO | 941-91-3 | 238.08 |
1-Methylquinolin-2(1H)-one* | C₁₀H₉NO | N/A | 159.19 |
Unsubstituted parent compound for reference [2] [3] [6].
Halogenation—particularly bromination—induces profound electronic and steric alterations in quinolinones. Bromine’s +R effect enhances π-electron density at ortho/para positions while exerting a -I effect locally. In 6-Bromo-1-methylquinolin-2(1H)-one, the C6-bromine atom deactivates electrophilic substitution at C5/C7 but activates C8 toward nucleophilic displacement. Crucially, bromine serves as a versatile synthetic handle: its size facilitates oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), enabling C–C bond formation at C6 [5] [6]. In medicinal chemistry contexts, bromine’s hydrophobic surface area enhances target binding affinity. For instance, in farnesyltransferase inhibitors like Tipifarnib analogs, brominated quinolinone intermediates optimize van der Waals contacts within hydrophobic enzyme pockets, boosting inhibitory potency [5]. Comparatively, chlorine’s smaller size reduces steric perturbation but diminishes polarizability, while iodine’s bulk risks metabolic instability—making bromine an optimal halogen for reactivity and bioactivity balance.
Table 2: Regiochemical Influence of Bromine in Quinolinone Derivatives
Position of Bromine | Key Electronic Effects | Reactivity Profile | Biological Impact |
---|---|---|---|
C6 (as in target) | - Deactivates C5/C7 for electrophiles- Activates C8 for nucleophiles | - Pd-catalyzed cross-coupling at C6- Lithiation at C2/C4 | - Enhanced enzyme inhibition- Antibacterial activity |
C3 (e.g., 3-Bromo analog) | - Activates C2/C4 for nucleophiles- Stabilizes enolate anions | - Nucleophilic substitution at C3- Electrophilic trapping at C4 | - Altered receptor selectivity- Antioxidant effects |
C5/C8 | - Directs electrophiles to C6/C7 | - Radical bromination challenges | - Variable activity based on target |
Data synthesized from [5] [6].
The synthesis and application of brominated quinolinones trace back to early 20th-century studies on antimalarial quinolines. 6-Bromo-1-methylquinolin-2(1H)-one emerged as a strategic intermediate in the 1970s–1990s, coinciding with advances in cross-coupling chemistry. Its significance surged with the development of farnesyltransferase inhibitors (FTIs) for oncology, exemplified by the patent EP1756085B1 (2007), which employs 6-bromo-4-(3-chlorophenyl)-2-methoxyquinoline in diastereoselective syntheses [5]. The bromine atom enables lithiation or magnesiation for nucleophilic addition to ketones—key to constructing tertiary alcohols in FTI pharmacophores like Tipifarnib precursors. Historically, two primary routes access this compound:
The compound’s utility expanded with modern C–H activation techniques, allowing direct C6 functionalization, though brominated precursors remain indispensable for complex molecular architectures requiring iterative coupling steps.
Table 3: Evolution of Synthetic Methods for 6-Bromo-1-methylquinolin-2(1H)-one
Era | Primary Method | Key Reagents/Conditions | Yield Range | Industrial Adoption |
---|---|---|---|---|
1960s–1980s | Electrophilic Aromatic Substitution | Br₂/AcOH, 0°C–RT, 2–6 h | 40–65% | Low (research scale) |
1990s–2010s | Directed Lithiation/Bromination | n-BuLi/THF, -78°C → Br₂, 0°C | 70–85% | Medium (pharma intermediates) |
2010s–Present | Transition Metal-Catalyzed Bromination | Pd(OAc)₂/NBS, DMF, 80°C or CuBr₂/ligands | 60–90% | High (diversification) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8